Cas no 2028049-99-0 (1-(4-methyl-1,2,3-thiadiazol-5-yl)methylcyclopropane-1-sulfonyl chloride)

1-(4-Methyl-1,2,3-thiadiazol-5-yl)methylcyclopropane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a thiadiazole moiety and a cyclopropane ring. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives, which are valuable in pharmaceutical and agrochemical applications. Its reactive sulfonyl chloride group enables efficient coupling with amines, while the thiadiazole ring contributes to enhanced stability and potential bioactivity. The cyclopropane structure further adds steric constraint, which can influence reactivity and selectivity in synthetic pathways. This compound is suited for researchers requiring precise functionalization in complex molecular architectures. Proper handling under inert conditions is recommended due to its sensitivity to moisture.
1-(4-methyl-1,2,3-thiadiazol-5-yl)methylcyclopropane-1-sulfonyl chloride structure
2028049-99-0 structure
Product name:1-(4-methyl-1,2,3-thiadiazol-5-yl)methylcyclopropane-1-sulfonyl chloride
CAS No:2028049-99-0
MF:C7H9ClN2O2S2
MW:252.741557836533
CID:6405787
PubChem ID:165870026

1-(4-methyl-1,2,3-thiadiazol-5-yl)methylcyclopropane-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 1-(4-methyl-1,2,3-thiadiazol-5-yl)methylcyclopropane-1-sulfonyl chloride
    • 1-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-sulfonyl chloride
    • 2028049-99-0
    • EN300-1142901
    • Inchi: 1S/C7H9ClN2O2S2/c1-5-6(13-10-9-5)4-7(2-3-7)14(8,11)12/h2-4H2,1H3
    • InChI Key: OUWILMXPRNZKTL-UHFFFAOYSA-N
    • SMILES: ClS(C1(CC2=C(C)N=NS2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 251.9793976g/mol
  • Monoisotopic Mass: 251.9793976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 96.5Ų

1-(4-methyl-1,2,3-thiadiazol-5-yl)methylcyclopropane-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1142901-2.5g
1-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-sulfonyl chloride
2028049-99-0 95%
2.5g
$2912.0 2023-10-26
Enamine
EN300-1142901-0.1g
1-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-sulfonyl chloride
2028049-99-0 95%
0.1g
$1307.0 2023-10-26
Enamine
EN300-1142901-1g
1-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-sulfonyl chloride
2028049-99-0 95%
1g
$1485.0 2023-10-26
Enamine
EN300-1142901-10.0g
1-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-sulfonyl chloride
2028049-99-0
10g
$6758.0 2023-05-26
Enamine
EN300-1142901-0.25g
1-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-sulfonyl chloride
2028049-99-0 95%
0.25g
$1366.0 2023-10-26
Enamine
EN300-1142901-5.0g
1-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-sulfonyl chloride
2028049-99-0
5g
$4557.0 2023-05-26
Enamine
EN300-1142901-10g
1-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-sulfonyl chloride
2028049-99-0 95%
10g
$6390.0 2023-10-26
Enamine
EN300-1142901-5g
1-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-sulfonyl chloride
2028049-99-0 95%
5g
$4309.0 2023-10-26
Enamine
EN300-1142901-1.0g
1-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-sulfonyl chloride
2028049-99-0
1g
$1572.0 2023-05-26
Enamine
EN300-1142901-0.05g
1-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-sulfonyl chloride
2028049-99-0 95%
0.05g
$1247.0 2023-10-26

Additional information on 1-(4-methyl-1,2,3-thiadiazol-5-yl)methylcyclopropane-1-sulfonyl chloride

Introduction to 1-(4-methyl-1,2,3-thiadiazol-5-yl)methylcyclopropane-1-sulfonyl chloride (CAS No. 2028049-99-0)

1-(4-methyl-1,2,3-thiadiazol-5-yl)methylcyclopropane-1-sulfonyl chloride (CAS No. 2028049-99-0) is a specialized compound with a unique structure and a wide range of potential applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its cyclopropane core, sulfonyl chloride functional group, and a 4-methyl-1,2,3-thiadiazole moiety. These structural features contribute to its chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of various bioactive molecules.

The cyclopropane ring is a three-membered cyclic hydrocarbon that imparts significant strain to the molecule due to the high angle strain and eclipsing interactions between the hydrogen atoms. This strain can be harnessed in synthetic chemistry to drive reactions that would otherwise be unfavorable. The sulfonyl chloride functional group is highly reactive and can participate in nucleophilic substitution reactions, making it an excellent leaving group for the formation of sulfonamides and other derivatives. The 4-methyl-1,2,3-thiadiazole moiety adds further complexity and reactivity to the molecule, as thiadiazoles are known for their ability to form stable complexes with metal ions and their potential biological activities.

Recent research has highlighted the importance of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methylcyclopropane-1-sulfonyl chloride in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry (2023) explored the use of this compound as a key intermediate in the synthesis of potent inhibitors of protein-protein interactions (PPIs). PPIs are critical for many cellular processes, including signal transduction, gene regulation, and cell cycle control. By disrupting these interactions, researchers aim to develop new treatments for diseases such as cancer and neurodegenerative disorders.

In another study published in Bioorganic & Medicinal Chemistry Letters (2022), scientists investigated the antimicrobial properties of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methylcyclopropane-1-sulfonyl chloride and its derivatives. The results showed that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for the development of new antibiotics. The unique combination of the cyclopropane ring and the thiadiazole moiety was found to enhance the antibacterial activity by disrupting bacterial cell walls and inhibiting essential enzymes.

The synthetic versatility of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methylcyclopropane-1-sulfonyl chloride has also been exploited in combinatorial chemistry approaches. A recent review in Chemical Reviews (2023) discussed how this compound can be used as a building block in high-throughput screening libraries to identify new bioactive molecules. The ability to rapidly synthesize large numbers of structurally diverse compounds using this intermediate has accelerated drug discovery efforts in various therapeutic areas.

In addition to its applications in medicinal chemistry, 1-(4-methyl-1,2,3-thiadiazol-5-yl)methylcyclopropane-1-sulfonyl chloride has shown promise in materials science. Research published in Advanced Materials (2023) demonstrated that this compound can be used as a crosslinking agent in polymer synthesis to create materials with enhanced mechanical properties and thermal stability. The presence of the sulfonyl chloride group allows for efficient crosslinking reactions under mild conditions, making it an attractive choice for industrial applications.

The safety profile of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methylcyclopropane-1-sulfonyl chloride is an important consideration for its use in both research and industrial settings. While it is not classified as a hazardous material or controlled substance, proper handling procedures should be followed to ensure safe use. Researchers should wear appropriate personal protective equipment (PPE) such as gloves and goggles when working with this compound to prevent skin contact and inhalation.

In conclusion, 1-(4-methyl-1,2,3-thiadiazol-5-yl)methylcyclopropane-1-sulfonyl chloride (CAS No. 2028049-99-0) is a versatile compound with significant potential in various fields of chemistry and biology. Its unique structural features make it an excellent intermediate for the synthesis of bioactive molecules with diverse applications ranging from drug discovery to materials science. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in modern scientific endeavors.

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